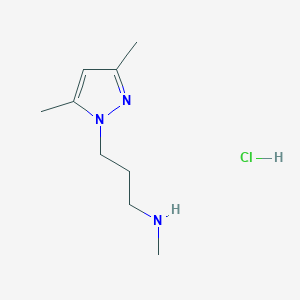
3-(3,5-Dimethyl-1H-pyrazol-1-yl)-N-methylpropan-1-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,5-Dimethyl-1H-pyrazol-1-yl)-N-methylpropan-1-amine hydrochloride is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-N-methylpropan-1-amine hydrochloride typically involves the alkylation of 3,5-dimethyl-1H-pyrazole with an appropriate alkylating agent. One common method involves the reaction of 3,5-dimethyl-1H-pyrazole with N-methylpropan-1-amine in the presence of a base such as potassium tert-butoxide in tetrahydrofuran (THF) as the solvent . The reaction mixture is refluxed for a specific period, followed by the addition of hydrochloric acid to obtain the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization and recrystallization are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
3-(3,5-Dimethyl-1H-pyrazol-1-yl)-N-methylpropan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazole ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding pyrazole N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
科学的研究の応用
3-(3,5-Dimethyl-1H-pyrazol-1-yl)-N-methylpropan-1-amine hydrochloride has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
作用機序
The mechanism of action of 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-N-methylpropan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .
類似化合物との比較
Similar Compounds
3,5-Dimethylpyrazole: A precursor and structurally related compound.
1-Cyanoacetyl-3,5-dimethylpyrazole: Known for its use in organic synthesis.
Poly((3,5-dimethylpyrazol-1-yl)methyl)benzene ligands: Used in coordination chemistry and catalysis.
Uniqueness
3-(3,5-Dimethyl-1H-pyrazol-1-yl)-N-methylpropan-1-amine hydrochloride is unique due to its specific structural features and the presence of both pyrazole and amine functionalities. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.
特性
分子式 |
C9H18ClN3 |
|---|---|
分子量 |
203.71 g/mol |
IUPAC名 |
3-(3,5-dimethylpyrazol-1-yl)-N-methylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C9H17N3.ClH/c1-8-7-9(2)12(11-8)6-4-5-10-3;/h7,10H,4-6H2,1-3H3;1H |
InChIキー |
UGEOSOJAPCEBNX-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NN1CCCNC)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


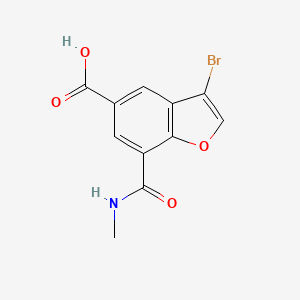



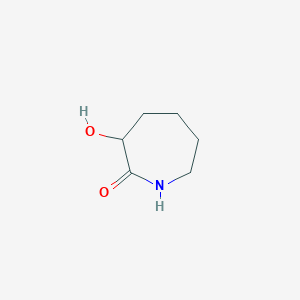
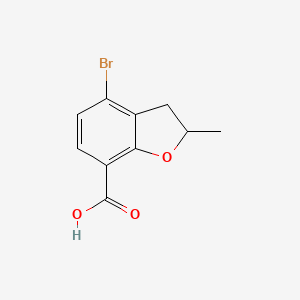

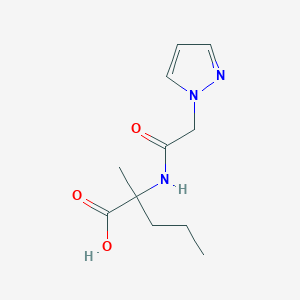
![2-[(5-Formylfuran-2-yl)sulfanyl]pyridine-3-carbonitrile](/img/structure/B14912148.png)

![[1-(Ethylaminomethyl)cyclobutyl]methanol](/img/structure/B14912157.png)



